molecular formula C12H14O3 B1359911 1-Phenylethyl acetoacetate CAS No. 40552-84-9

1-Phenylethyl acetoacetate

Cat. No.: B1359911
CAS No.: 40552-84-9
M. Wt: 206.24 g/mol
InChI Key: GSBJXOIVIOYPOW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylethyl acetoacetate can be synthesized through several methods. One common approach involves the reaction of alpha-methylbenzyl alcohol with ethyl acetoacetate in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as using toluene as a solvent and a temperature of around 40°C. Enzymatic catalysts like Candida antarctica lipase B immobilized on acrylic resin can be used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Industrial production methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenylethyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoacetate moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Phenylacetic acid or phenylacetone.

    Reduction: 1-Phenylethyl 3-hydroxybutanoate.

    Substitution: Various substituted acetoacetates depending on the nucleophile used.

Scientific Research Applications

1-Phenylethyl acetoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylethyl acetoacetate involves its ability to undergo various chemical transformations. The compound can form enolates, which are reactive intermediates in many organic reactions. These enolates can participate in nucleophilic addition and substitution reactions, leading to the formation of new carbon-carbon bonds and other functional groups .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester of acetoacetic acid, commonly used in organic synthesis.

    Methyl acetoacetate: Another ester of acetoacetic acid with similar reactivity.

    Phenyl acetoacetate: Similar to 1-phenylethyl acetoacetate but lacks the ethyl group.

Uniqueness

This compound is unique due to the presence of the phenylethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also impact its applications in various fields, making it a valuable compound for specific synthetic and industrial processes .

Properties

IUPAC Name

1-phenylethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)8-12(14)15-10(2)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBJXOIVIOYPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885807
Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40552-84-9
Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40552-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
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Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
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Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylethyl acetoacetate
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Synthesis routes and methods

Procedure details

In this example, procedure of transestrification of methyl acetoacetate with 1-phenyl ethanol is described. A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of 1-phenyl ethanol and 100 mg of sulfated tin oxide catalyst in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford 1-phenylethyl acetoacetate as a viscous colorless liquid in 97% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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